molecular formula C9H11Cl2F2N3 B2833144 [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride CAS No. 2470438-18-5

[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride

Cat. No. B2833144
M. Wt: 270.1
InChI Key: WSMBPCGDWLTPNU-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole, which is a heterocyclic aromatic compound containing two nitrogen atoms in its ring structure.

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Activity : Benzimidazole derivatives, including variants similar to the compound , have been extensively studied for their antimicrobial properties. For instance, the synthesis of 2-substituted benzimidazole derivatives and their evaluation as antimicrobial agents showed marked potency against various pathogens (Ajani et al., 2016).

  • Biological Activity and Molecular Structures : Another study focused on benzimidazole compounds, evaluating their antimicrobial and antifungal activity. These compounds, including variants similar to the one , have been tested for their effectiveness against bacteria and yeasts, showing significant growth inhibition in certain strains (Kopel et al., 2015).

Material Science Applications

  • Polyimide Synthesis : The compound has potential applications in the synthesis of polyimides, a class of polymers known for their high thermal stability and excellent electrical properties. For instance, research on the synthesis of soluble and thermally stable polyimides using benzimidazole derivatives demonstrated their utility in developing advanced materials (Ghaemy & Alizadeh, 2009).

  • Catalysis in Organic Synthesis : Benzimidazole derivatives have been used as catalysts in various organic reactions. A study on the synthesis of trisubstituted imidazoles using palladium-catalyzed cyclization highlighted the role of benzimidazole derivatives in facilitating these reactions (Zaman et al., 2005).

Antiproliferative and Cytotoxic Activities

  • Antiproliferative Activity : Research has also been conducted on the antiproliferative activity of benzimidazole derivatives. A study synthesized novel compounds and evaluated their efficacy against human cancer cell lines, finding some compounds to exhibit moderate antiproliferative activity (Hranjec et al., 2012).

  • Cytotoxic Activity : Another study focused on synthesizing azetidine-2-one derivatives of benzimidazole and evaluating their antibacterial and cytotoxic properties. Some compounds showed promising results in both antibacterial and cytotoxic activities (Noolvi et al., 2014).

properties

IUPAC Name

[1-(difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3.2ClH/c10-9(11)14-7-4-2-1-3-6(7)13-8(14)5-12;;/h1-4,9H,5,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMBPCGDWLTPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)F)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride

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